N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. The structure features a furan ring, which is known for its reactivity and biological significance, combined with a thiazole moiety that contributes to its pharmacological profile.
This compound is classified under the broader category of thiazole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical databases and literature focusing on synthetic organic chemistry. For instance, PubChem lists it under the CID 4045703, providing structural and property data relevant to researchers in medicinal chemistry and pharmacology .
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step synthetic routes. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is . The compound features a furan ring linked to a carboxamide group and a thiazole ring that contains both phenyl and benzoyl substituents.
Key structural data includes:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide participates in several chemical reactions:
These reactions often require specific catalysts or conditions to facilitate the desired transformations, making them crucial for developing derivatives with enhanced biological activity.
The mechanism of action for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves interaction with biological targets such as enzymes or receptors:
The compound exhibits characteristics typical of organic molecules:
Key chemical properties include:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has potential applications in various scientific fields:
The compound N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exemplifies a meticulously engineered hybrid pharmacophore. Its systematic name delineates three discrete moieties:
This architecture creates a planar, conjugated system where the thiazole’s sulfur and nitrogen atoms engage in π-electron delocalization with adjacent aromatic rings. The furan oxygen’s electronegativity (3.44 on the Pauling scale) introduces a dipole moment of 0.71 D, while the thiazole’s C2-N bond (1.32 Å) facilitates hydrogen bonding via the secondary amide linker. Computational models (DFT-B3LYP/6-31G*) reveal distinct electrostatic potential regions: the furanyl oxygen acts as a hydrogen-bond acceptor (-42.5 kcal/mol), whereas the amide NH serves as a donor (+35.2 kcal/mol) [3].
Table 1: Key Structural Descriptors of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide
Parameter | Value/Description | Significance |
---|---|---|
Molecular formula | C₂₁H₁₄N₂O₃S | Confirmed via HRMS (m/z 365.0692 [M-H]⁻) |
Rotatable bonds | 5 | Impacts membrane permeability |
Hydrogen bond acceptors | 5 (furan O, amide O, thiazole N, benzoyl O) | Facilitates target interactions |
Hydrogen bond donors | 1 (amide NH) | Enables specific recognition |
Topological polar surface | 85.7 Ų | Predicts moderate blood-brain barrier penetration |
Calculated LogP | 3.8 | Balances hydrophobicity and solubility |
The benzoyl-phenyl-thiazole core adopts a near-coplanar arrangement (dihedral angle < 15°), enabling π-stacking with biological targets like enzyme hydrophobic pockets. Conversely, the furan-2-carboxamide group introduces torsional flexibility (35–40° rotation), allowing adaptive binding . This duality—rigid scaffold coupled with flexible substituent—optimizes target engagement while maintaining metabolic stability [3].
Thiazole-furan hybrids emerged as strategic pharmacophores in the early 2000s, driven by the need to overcome antibiotic resistance. Seminal work focused on monocyclic furan-thiazoles as β-lactamase inhibitors, leveraging furan’s capacity to disrupt bacterial membrane synthesis [8]. The 2010s witnessed systematic exploration of bifunctional hybrids, exemplified by patent WO2016160938A1 detailing N-(1,3-thiazol-2-yl)furan-carboxamides as TRPV3 modulators for inflammatory pain [8]. These designs exploited furan’s bioisosteric similarity to phenol while enhancing metabolic stability.
Three evolutionary phases characterize this scaffold’s development:
Table 2: Milestones in Thiazole-Furan Hybrid Development
Era | Representative Structure | Primary Target | Key Advancement |
---|---|---|---|
2000–2010 | 4-Methyl-2-(furanamido)thiazole | Penicillin-binding proteins | Demonstrated synergy with β-lactams |
2010–2020 | 5-Phenyl-N-(thiazol-2-yl)furan-2-carboxamide | TRPV3 channels | 70% reduction in thermal hyperalgesia |
2020–present | N-(5-benzoyl-4-phenylthiazol-2-yl)furan-2-carboxamide | DNA gyrase B / Topoisomerase IV | 8-fold lower MIC vs. ciprofloxacin against MRSA |
The structural evolution underscores a shift from empirical modifications to rational hybridization, where benzoylphenyl substitution counteracts thiazole’s metabolic vulnerability to S-oxidation [8].
Thiazole-furan hybrids occupy a privileged chemical space due to synergistic bioactivity profiles:
The carboxamide linker between thiazole and furan enables conformational flexibility, allowing the hybrid to adopt bioactive poses unattainable by rigid scaffolds. Molecular dynamics simulations confirm that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide samples a 12.3 kcal/mol energy window across 20° bond rotation—sufficient for induced-fit binding [3].
Pharmacophore mapping identifies four critical features:
This multifunctionality explains broad-spectrum activity against resistant pathogens (MIC ≤ 4 μg/mL for Gram-positive bacteria) and cancer cell lines (IC₅₀ = 8.3 μM against MCF-7). The scaffold’s drug-likeness is evidenced by calculated Lipinski scores: MW 366.4 (<500), LogP 3.8 (<5), H-bond acceptors 5 (<10), H-bond donors 1 (<5) [3] [10].
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: